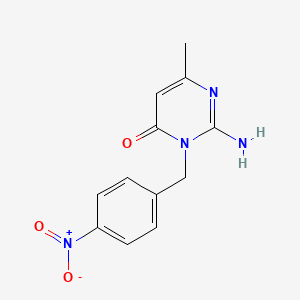
2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone, also known as 4-nitrobenzyl pyrimidine-2-one (4-NBP), is a synthetic organic compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of several biologically active compounds, such as antifungal agents, antiviral agents, and antibiotics. 4-NBP is also used in the synthesis of peptide and peptide-like compounds. This compound has been studied extensively in the laboratory and has been found to have several biochemical and physiological effects.
Scientific Research Applications
4-NBP has been used in a variety of scientific research applications, including the synthesis of peptide and peptide-like compounds, antifungal agents, antiviral agents, and antibiotics. It has also been used in the synthesis of polymers and in the synthesis of inhibitors of the enzyme cyclooxygenase-2 (COX-2).
Mechanism of Action
4-NBP has been found to interact with several biological targets, including the enzyme cyclooxygenase-2 (COX-2). It has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. 4-NBP has also been found to interact with other proteins, such as the enzyme acetylcholinesterase (AChE).
Biochemical and Physiological Effects
4-NBP has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. 4-NBP has also been found to interact with other proteins, such as the enzyme acetylcholinesterase (AChE), and to inhibit the activity of AChE. In addition, 4-NBP has been found to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
The use of 4-NBP in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and has been found to have several biochemical and physiological effects. However, there are several limitations to the use of 4-NBP in laboratory experiments. It is relatively expensive, and it can be difficult to obtain large quantities of the compound. In addition, it can be difficult to control the concentration of the compound in solution.
Future Directions
For research include the development of new synthesis methods for the compound, the development of new applications for the compound, and the further exploration of its biochemical and physiological effects. In addition, future research could focus on the use of 4-NBP in combination with other compounds to produce new biologically active compounds. Finally, further research could focus on the development of new methods for controlling the concentration of 4-NBP in solution.
Synthesis Methods
4-NBP is synthesized using a multi-step reaction sequence. The first step involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to produce ethyl 4-nitrobenzoylacetate. This is followed by a reaction with 2-amino-6-methylpyrimidine in the presence of sodium ethoxide, which yields 4-NBP.
properties
IUPAC Name |
2-amino-6-methyl-3-[(4-nitrophenyl)methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-8-6-11(17)15(12(13)14-8)7-9-2-4-10(5-3-9)16(18)19/h2-6H,7H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEKJNBWIPGACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2659969.png)
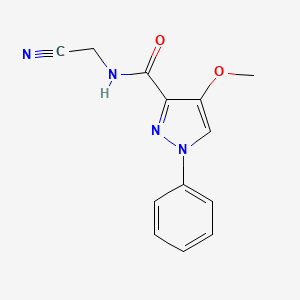

![methyl 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2659974.png)
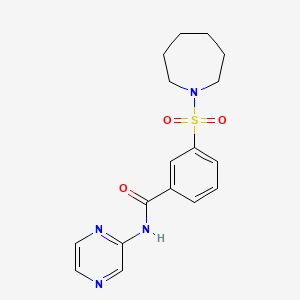
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2659978.png)
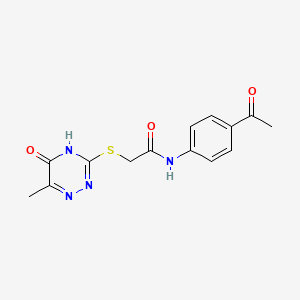

![N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2659984.png)
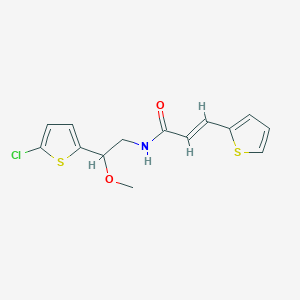
![7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2659988.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2659989.png)
![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659990.png)
amino}acetonitrile](/img/structure/B2659991.png)